REACTION_SMILES
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[Br:11][CH:12]1[C:13](=[O:17])[O:14][CH2:15][CH2:16]1.[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cs+:2].[F-:1].[OH2:18].[OH:3][c:4]1[cH:5][cH:6][c:7]([Cl:8])[cH:9][cH:10]1>>[O:3]([c:4]1[cH:5][cH:6][c:7]([Cl:8])[cH:9][cH:10]1)[CH:12]1[C:13](=[O:17])[O:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCCC1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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O=C1OCCC1Oc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |